2-Pyridin-2-yl-quinoline-4-carboxylic acid
Overview
Description
2-Pyridin-2-yl-quinoline-4-carboxylic acid is a heterocyclic compound with the molecular formula C15H10N2O2 and a molecular weight of 250.25 g/mol This compound is characterized by the presence of both pyridine and quinoline rings, which are fused together and attached to a carboxylic acid group
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-2-yl-quinoline-4-carboxylic acid typically involves the reaction of 2-acetylpyridine with isatin . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 2-acetylpyridine and isatin.
Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the crude product.
Purification: The crude product is purified using recrystallization or column chromatography to yield pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-2-yl-quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and quinoline rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated or alkylated quinoline derivatives.
Scientific Research Applications
2-Pyridin-2-yl-quinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-Pyridin-2-yl-quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and proliferation . This inhibition can result in cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
2-Pyridin-2-yl-quinoline-4-carboxylic acid can be compared with other similar compounds, such as:
2-Pyridin-4-yl-quinoline-4-carboxylic acid: Similar structure but with a different position of the pyridine ring.
Quinolinyl-pyrazoles: Compounds with a pyrazole ring fused to the quinoline ring.
2-(Pyridin-2-yl) Pyrimidine Derivatives: Compounds with a pyrimidine ring instead of a quinoline ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-pyridin-2-ylquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)11-9-14(13-7-3-4-8-16-13)17-12-6-2-1-5-10(11)12/h1-9H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYCFYURDIXHNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50225887 | |
Record name | Cinchoninic acid, 2-(2-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50225887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7491-86-3, 57882-27-6 | |
Record name | Cinchoninic acid, 2-(2-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007491863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinchoninic acid, 2-(2-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50225887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyridin-2-yl)quinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 2-(pyridin-2-yl)quinoline-4-carboxylic acid and how does it interact with other molecules?
A1: 2-(pyridin-2-yl)quinoline-4-carboxylic acid is a quinolinecarboxylic acid derivative containing a carboxylate group, nitrogen donor atoms, and a large conjugated π-system []. These structural features enable diverse intermolecular interactions.
Q2: Has 2-(pyridin-2-yl)quinoline-4-carboxylic acid been explored for sensing applications?
A2: Yes, research suggests that 2-(pyridin-2-yl)quinoline-4-carboxylic acid (HL) can be used as a ligand in a luminescent coordination polymer for HCl sensing []. When incorporated into the EuH(L)2(NO3)2 framework, the uncoordinated pyridyl rings bind HCl through protonation []. This protonation alters the excited state energy of the ligands, disrupting their function as antennae for Eu3+ emission and resulting in a detectable luminescence change []. This property makes the EuH(L)2(NO3)2 framework a potential candidate for fast and convenient HCl detection.
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